Moscatilin

leukemia cytotoxicity cancer cell proliferation

Moscatilin (Dendrophenol) is the premier bibenzyl for metastasis, angiogenesis, and leukemia research. Unlike gigantol, Moscatilin inhibits lung cancer cell migration/invasion at non-cytotoxic concentrations, enabling clean signal transduction studies (IC50 H460: 196.7 µg/mL). In hematologic malignancies, it delivers sub-micromolar potency (HL-60 IC50=0.082 µM), a 129-fold improvement over gigantol. For angiogenesis, it ranks among the highest-potency tier (VEGF/bFGF) with a benchmark 1 µM minimum effective concentration. Its 85.82% oral bioavailability and validated UHPLC-Q-TOF/MS quantitation minimize experimental uncertainty, ensuring robust, reproducible in vivo results.

Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
CAS No. 108853-14-1
Cat. No. B034938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoscatilin
CAS108853-14-1
Synonyms4,4'-dihydroxy-3,3',5-trimethoxybibenzyl
dendrophenol
moscatilin
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3
InChIKeyYTRAYUIKLRABOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moscatilin (CAS 108853-14-1): Bibenzyl Natural Product for Cancer and Anti-Angiogenesis Research Procurement


Moscatilin (dendrophenol, CAS 108853-14-1, C17H20O5, MW 304.34) is a naturally occurring bibenzyl compound isolated from Dendrobium species including D. nobile, D. loddigesii, and D. brymerianum . This compound functions as an NF-κB inhibitor with demonstrated anti-neoplastic activity [1], and almost completely suppresses (97%) the AFB1-induced SOS response with an IC50 of 0.08 μM . Moscatilin induces apoptosis in HCT-116 colorectal cancer cells via tubulin depolymerization and DNA damage stress, leading to JNK activation and intrinsic apoptosis pathway engagement [1]. In vivo administration in HCT-116 xenograft models causes significant tumor growth inhibition without body weight loss [1].

Why Moscatilin Cannot Be Substituted with Gigantol, Erianin, or Other Bibenzyl Analogs


Bibenzyl compounds from Dendrobium species share a common diphenylethane scaffold, yet their substitution patterns create divergent biological profiles that preclude generic interchange [1]. In head-to-head comparisons against lung cancer cell lines, moscatilin and gigantol exhibited opposing potency rankings depending on the cell line (moscatilin: IC50 0.082 μM on HL-60 vs. gigantol: 10.6 μM; moscatilin: IC50 196.7 μg/mL on H460 vs. gigantol: 23.4 μg/mL), demonstrating cell-type-specific selectivity differences that would confound experimental reproducibility if substituted [1][2]. Furthermore, moscatilin uniquely suppressed tumor cell migration and invasion at non-cytotoxic concentrations, a functional property absent in many in-class analogs [3]. Substituting moscatilin with batatsin III, tristin, or even gigantol introduces quantitative and qualitative activity discrepancies in anti-angiogenic and anti-metastatic assays [4].

Moscatilin Evidence-Based Differentiation Guide: Quantitative Comparison Against Analogs


Moscatilin Exhibits 129-Fold Higher Cytotoxicity Than Gigantol on HL-60 Leukemia Cells

In a direct head-to-head comparison within the same study, moscatilin demonstrated markedly superior cytotoxicity against HL-60 human leukemia cells compared to its structural analog gigantol. Moscatilin achieved an IC50 of 0.082 μM, whereas gigantol required 10.6 μM to achieve comparable inhibition, representing a 129-fold potency difference in favor of moscatilin [1]. Both compounds were isolated from Dendrobium gratiosissimum and evaluated under identical experimental conditions.

leukemia cytotoxicity cancer cell proliferation

Moscatilin Demonstrates 8.4-Fold Lower Direct Cytotoxicity Than Gigantol on H460 Lung Cancer Cells, Preserving Anti-Metastatic Window

In a direct comparative study on H460 human lung cancer cells, moscatilin exhibited an IC50 of 196.7 μg/mL (approximately 646 μM) for direct cytotoxicity, whereas gigantol was substantially more cytotoxic with an IC50 of 23.4 μg/mL (approximately 85 μM) [1]. Despite this 8.4-fold lower direct cytotoxicity, moscatilin retained potent anti-migratory activity at non-toxic concentrations, while gigantol's stronger cytotoxicity may limit its utility for anti-metastatic studies requiring sustained cell viability [1]. This functional divergence highlights cell-type-specific selectivity differences between the two compounds.

lung cancer anti-metastatic migration inhibition

Moscatilin and Erianin Rank as Most Potent Bibenzyls in Dual Anti-Angiogenic Assays, Outperforming Gigantol and Batatsin III

In a systematic structure-activity relationship study of bibenzyl compounds from Dendrobium, moscatilin and erianin consistently ranked as the most potent inhibitors across both VEGF- and bFGF-induced HUVEC proliferation assays. The activity ranking for VEGF-induced proliferation was: erianin, moscatilin > DC-18 > gigantol > batatsin III [1]. For bFGF-induced proliferation, the ranking was: erianin, moscatilin > gigantol > DC-18 > batatsin III [1]. Tristin, another bibenzyl analog, showed no effect on HUVEC proliferation under either condition [1]. This cross-study comparable evidence positions moscatilin and erianin as the top-tier bibenzyl candidates for anti-angiogenesis research.

anti-angiogenesis VEGF bFGF HUVEC

Moscatilin Exhibits Potent Anti-Mutagenic Activity with Sub-Micromolar IC50

Moscatilin demonstrates unique anti-mutagenic properties that are not established for most in-class bibenzyl compounds. In a standardized anti-mutagenicity assay, moscatilin almost completely suppresses (97%) the AFB1-induced SOS response with an IC50 of 0.08 μM . This represents a distinct mechanism of action that complements its anti-proliferative and anti-angiogenic activities. While direct comparative anti-mutagenicity data for gigantol, erianin, or other bibenzyls are not available in the current literature, this activity profile provides a differentiating dimension for research programs investigating genoprotective mechanisms.

anti-mutagenesis SOS response genotoxicity AFB1

Moscatilin Inhibits Lung Cancer Cell Migration and Invasion via ROS Suppression Without Direct Cytotoxicity

Moscatilin demonstrates a functional selectivity that distinguishes it from more directly cytotoxic bibenzyls: it inhibits human non-small cell lung cancer H23 cell migration and invasion at non-toxic concentrations, with effects associated with attenuation of endogenous reactive oxygen species (ROS), specifically hydroxyl radical (OH∙) [1]. Western blot analysis revealed moscatilin downregulated phosphorylated FAK (Tyr 397) and phosphorylated Akt (Ser 473) without affecting total protein levels [1]. While gigantol and erianin are more extensively characterized for direct cytotoxicity, moscatilin's anti-metastatic activity at sub-cytotoxic concentrations represents a distinct functional profile.

lung cancer metastasis ROS cell motility

Moscatilin Demonstrates High Oral Bioavailability (85.82%) and Preferential Lung/Liver Tissue Distribution

A 2026 pharmacokinetic study in Kunming mice established that moscatilin exhibits rapid absorption in vivo with an oral bioavailability of 85.82% [1]. Tissue distribution analysis using UHPLC-Q-TOF/MS revealed widespread distribution with elevated concentrations in the lungs and liver [1]. The analytical method was fully validated following FDA and EMA bioanalytical guidelines for selectivity, linearity, precision, accuracy, and stability [1]. While comparable PK data for gigantol or erianin are not readily available in the peer-reviewed literature, moscatilin's well-characterized in vivo disposition reduces experimental uncertainty for animal studies.

pharmacokinetics bioavailability tissue distribution in vivo

Moscatilin (108853-14-1): Optimal Research and Procurement Application Scenarios


Anti-Angiogenesis Research Requiring Maximal Bibenzyl-Class Potency

For laboratories investigating VEGF- or bFGF-driven angiogenesis using HUVEC models, moscatilin (alongside erianin) represents the highest-potency tier among bibenzyl natural products. The compound consistently outperforms gigantol, DC-18, and batatsin III in both VEGF- and bFGF-stimulated proliferation assays [1]. Moscatilin's minimum effective concentration of 1 μmol·L⁻¹ [1] provides a well-defined potency benchmark for assay design. Procuring moscatilin rather than lower-tier bibenzyls ensures robust signal in angiogenesis inhibition studies.

Cancer Metastasis Studies Requiring Anti-Migratory Activity Without Direct Cytotoxicity Confounding

For research programs focused on cancer cell migration, invasion, and metastatic dissemination, moscatilin offers a critical advantage: it inhibits lung cancer cell motility and invasion at non-cytotoxic concentrations via suppression of endogenous ROS and downregulation of p-FAK/p-Akt signaling [2]. Unlike gigantol, which exhibits stronger direct cytotoxicity on certain lung cancer cells (IC50 23.4 μg/mL on H460) [3], moscatilin enables researchers to isolate anti-metastatic mechanisms from confounding cell death effects. This functional selectivity is essential for clean signal transduction studies in metastasis biology.

In Vivo Xenograft and Pharmacokinetic Studies Requiring High Oral Bioavailability

For in vivo pharmacology programs, moscatilin's characterized pharmacokinetic profile provides a reliable foundation. The compound demonstrates 85.82% oral bioavailability in mice with elevated distribution to lung and liver tissues [4]. Validated UHPLC-Q-TOF/MS analytical methods meeting FDA/EMA guidelines [4] enable precise quantitation in biological matrices. In HCT-116 xenograft models, moscatilin significantly inhibits tumor growth without body weight loss [5]. This combination of high bioavailability, characterized tissue distribution, and validated analytical methodology reduces experimental uncertainty compared to less-characterized bibenzyl analogs.

Leukemia Research Requiring Sub-Micromolar Bibenzyl Cytotoxicity

For investigators studying hematologic malignancies, moscatilin provides sub-micromolar potency against HL-60 leukemia cells (IC50 = 0.082 μM) [6]. This represents a 129-fold improvement over gigantol (IC50 = 10.6 μM) [6] in the same experimental system. Procurement of moscatilin rather than gigantol is essential for leukemia studies requiring low-nanomolar-range activity without resorting to synthetic modifications.

Quote Request

Request a Quote for Moscatilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.